molecular formula C14H23Cl3N2 B13713584 1-Pyrrolidin-3-(3'-chlorophenyl)-3-methylamine-propane dihydrochloride

1-Pyrrolidin-3-(3'-chlorophenyl)-3-methylamine-propane dihydrochloride

Cat. No.: B13713584
M. Wt: 325.7 g/mol
InChI Key: YUXBBRBXAFEFJH-UHFFFAOYSA-N
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Description

1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl is a chemical compound with a complex structure that includes a pyrrolidine ring, a chlorophenyl group, and a methylamine-propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-Cbz-N-methyl)amino-propane
  • 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-Cbz-N-ethyl)amino-propane

Uniqueness: 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane 2HCl is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H23Cl3N2

Molecular Weight

325.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C14H21ClN2.2ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;;/h4-6,11,14,16H,2-3,7-10H2,1H3;2*1H

InChI Key

YUXBBRBXAFEFJH-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl.Cl

Origin of Product

United States

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